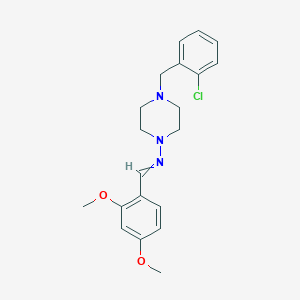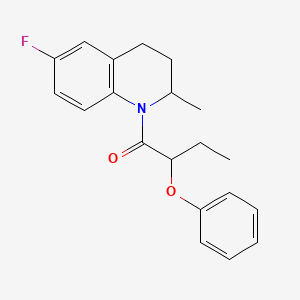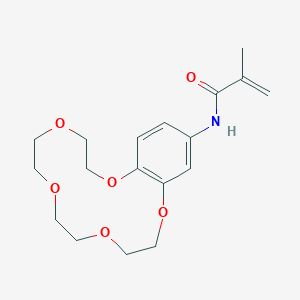![molecular formula C22H31N5O2 B5972054 N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)
N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea, commonly known as SB-3CT, is a potent inhibitor of gelatinase B (MMP-9), a matrix metalloproteinase enzyme that plays a crucial role in various physiological and pathological processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mecanismo De Acción
SB-3CT exerts its inhibitory effects on N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea by binding to the catalytic domain of the enzyme, thereby preventing its activity. This results in the inhibition of the degradation of extracellular matrix components, which is essential for the invasion and metastasis of cancer cells, and the development of atherosclerosis.
Biochemical and Physiological Effects:
SB-3CT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell invasion and metastasis, reduction of arthritis severity, and prevention of atherosclerosis development. It has also been shown to reduce the expression of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of SB-3CT is its high potency and specificity for N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea inhibition. This makes it an ideal tool for studying the role of N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea in various physiological and pathological processes. However, its high potency also poses a limitation as it may lead to off-target effects and toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research on SB-3CT. One of the potential areas of application is the development of novel therapeutic agents for the treatment of cancer, arthritis, and cardiovascular diseases. Another potential direction is the investigation of the role of N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea in other physiological and pathological processes, such as wound healing and neurodegenerative diseases. Further studies are also needed to optimize the dose and delivery of SB-3CT to minimize its potential off-target effects and toxicity.
Métodos De Síntesis
The synthesis of SB-3CT involves the reaction of N-(2-chloroethyl)-N'-[2-(4-morpholinyl)ethyl]urea with 2-(4-(2-methoxyphenyl)-1-piperazinyl)acetic acid, followed by the reaction with pyridine-3-methanol. The final product is obtained through purification and recrystallization processes.
Aplicaciones Científicas De Investigación
SB-3CT has been widely used in scientific research to elucidate the role of N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea in various physiological and pathological processes. It has been shown to inhibit the invasion and metastasis of cancer cells, reduce the severity of arthritis, and prevent the development of atherosclerosis.
Propiedades
IUPAC Name |
1-butan-2-yl-3-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-4-17(2)25-22(28)24-16-18-8-7-11-23-21(18)27-14-12-26(13-15-27)19-9-5-6-10-20(19)29-3/h5-11,17H,4,12-16H2,1-3H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWWWBXNZQPIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5971974.png)
![ethyl 2-[(4-acetylphenyl)hydrazono]-3-(8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)-3-oxopropanoate](/img/structure/B5971985.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cycloheptyl-2-piperidinone](/img/structure/B5971998.png)
![2-[1-benzyl-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5972009.png)

![2-[4-(2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5972019.png)
![2-hydroxy-N'-(3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene)benzohydrazide](/img/structure/B5972020.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)
